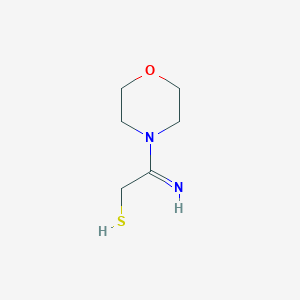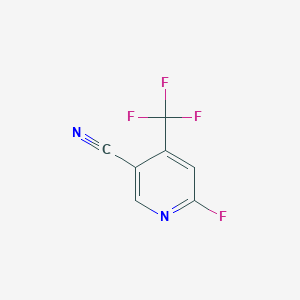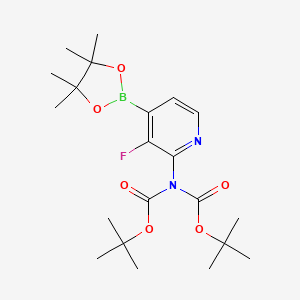
2-Imino-2-morpholinoethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-2-morpholinoethanethiol is a heterocyclic compound with the molecular formula C₆H₁₂N₂OS. It is characterized by the presence of an imino group, a morpholine ring, and a thiol group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-2-morpholinoethanethiol typically involves the reaction of morpholine with an appropriate thiol compound under controlled conditions. One common method includes the reaction of morpholine with thiourea in the presence of a base, followed by the addition of an alkylating agent to introduce the ethyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Imino-2-morpholinoethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Imino-2-morpholinoethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Imino-2-morpholinoethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The imino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Imino-2,5-dihydrofuran: Another heterocyclic compound with similar reactivity.
2-Iminobiotin: Known for its use in biochemical research.
2-Amino-2-methylpropanethiol: Shares the thiol group and similar reactivity.
Uniqueness: 2-Imino-2-morpholinoethanethiol is unique due to the combination of its imino, morpholine, and thiol groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various research applications .
Eigenschaften
Molekularformel |
C6H12N2OS |
|---|---|
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
2-imino-2-morpholin-4-ylethanethiol |
InChI |
InChI=1S/C6H12N2OS/c7-6(5-10)8-1-3-9-4-2-8/h7,10H,1-5H2 |
InChI-Schlüssel |
ZIFTYVCJJZEEJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=N)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)




![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)




